
3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine derivatives, such as the one you mentioned, are organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry as precursors in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of benzylamine derivatives often involves multiple steps. For instance, a nitration step, a conversion from the nitro group to an amine, and a bromination . The exact synthesis process for “3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one” would depend on the specific structure and functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be analyzed using various spectroscopic techniques. The exact structure would depend on the specific substituents and their positions on the benzylamine backbone .Chemical Reactions Analysis
Benzylamine derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions . The exact reactions that “3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one” can undergo would depend on its specific structure and functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and spectral properties .Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinolin-2-one derivatives have been recognized for their antibacterial properties. They can be synthesized and evaluated for their effectiveness against various bacterial strains, potentially leading to the development of new antibacterial drugs .
Anticancer Properties
These compounds have shown promise in anticancer research, with some derivatives being evaluated for their ability to inhibit cancer cell growth and proliferation .
Antimalarial Applications
Quinoline derivatives like chloroquine and primaquine are well-known antimalarial drugs. Research into new quinolin-2-one derivatives could lead to the discovery of novel antimalarial agents .
Antifungal Activity
The broad spectrum of biological activities of quinolin-2-one derivatives includes antifungal properties, which can be explored for treating fungal infections .
Antiviral Research
Quinolin-2-one derivatives have also been studied for their antiviral effects, which could be significant in the development of treatments for viral infections .
Local Anesthetic Potential
Some quinoline derivatives serve as local anesthetics, indicating that research into quinolin-2-one derivatives could uncover new anesthetic agents .
Anti-tubercular Drugs
The fight against tuberculosis could benefit from the discovery of new anti-tubercular compounds among quinolin-2-one derivatives .
Chitin Synthase Inhibitory Activity
These compounds have been investigated for their ability to inhibit chitin synthase, an enzyme critical in the biological processes of various organisms, which could lead to applications in pest control or treatment of fungal diseases .
Safety and Hazards
Propiedades
IUPAC Name |
3-[(benzylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-8-14(2)18-16(9-13)10-17(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPZIHLTIBDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)
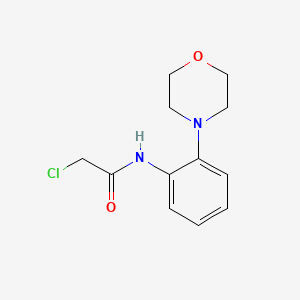
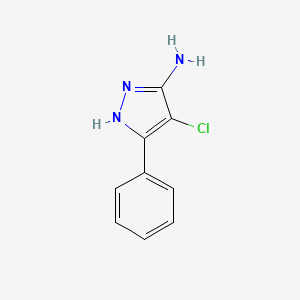
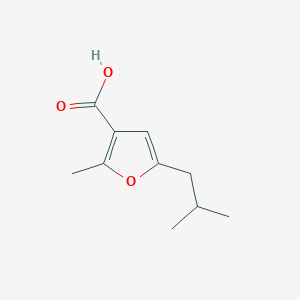
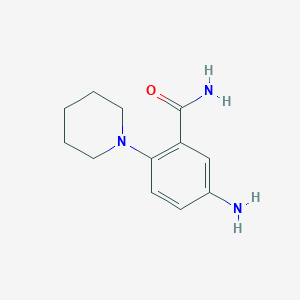

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
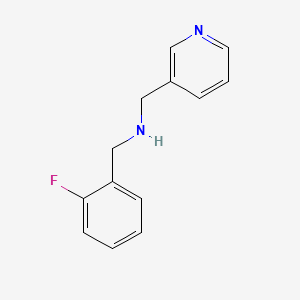
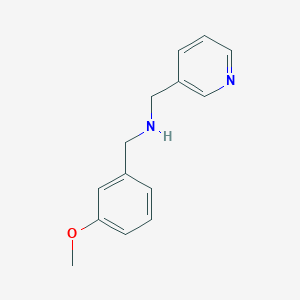

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)